molecular formula C22H15ClO5 B2605972 (Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one CAS No. 622794-98-3

(Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

Cat. No.: B2605972
CAS No.: 622794-98-3
M. Wt: 394.81
InChI Key: DFKXTRHTLFPZIM-NHDPSOOVSA-N
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Description

(Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 5-methylfurfural in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies often involve in vitro and in vivo assays to evaluate its efficacy and safety.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one include other benzofuran derivatives, such as:

  • 6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one
  • 6-(2-(4-bromophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one
  • 6-(2-(4-fluorophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the (Z)-configuration. These features may confer unique biological activities or chemical reactivity, making it a compound of interest for further research and development.

Properties

IUPAC Name

(2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO5/c1-13-2-7-17(27-13)11-21-22(25)18-9-8-16(10-20(18)28-21)26-12-19(24)14-3-5-15(23)6-4-14/h2-11H,12H2,1H3/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKXTRHTLFPZIM-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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